molecular formula C8H14OS B13084941 3-Methoxyspiro[3.3]heptane-1-thiol

3-Methoxyspiro[3.3]heptane-1-thiol

Katalognummer: B13084941
Molekulargewicht: 158.26 g/mol
InChI-Schlüssel: OETWGNBMBAGKPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxyspiro[33]heptane-1-thiol is an organic compound with the molecular formula C8H14OS It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom The compound features a methoxy group (-OCH3) and a thiol group (-SH) attached to the spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyspiro[3.3]heptane-1-thiol typically involves the formation of the spirocyclic core followed by the introduction of the methoxy and thiol groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure. Subsequent functionalization steps introduce the methoxy and thiol groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions, purification steps such as distillation or chromatography, and quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxyspiro[3.3]heptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified spirocyclic compounds with altered functional groups.

    Substitution: Derivatives with different substituents replacing the methoxy or thiol groups.

Wissenschaftliche Forschungsanwendungen

3-Methoxyspiro[3.3]heptane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and reactivity. The spirocyclic structure provides a rigid framework that can interact with specific molecular sites, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a thiol group.

    1-Azaspiro[3.3]heptane:

Uniqueness

3-Methoxyspiro[3.3]heptane-1-thiol is unique due to the presence of both methoxy and thiol groups on the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C8H14OS

Molekulargewicht

158.26 g/mol

IUPAC-Name

1-methoxyspiro[3.3]heptane-3-thiol

InChI

InChI=1S/C8H14OS/c1-9-6-5-7(10)8(6)3-2-4-8/h6-7,10H,2-5H2,1H3

InChI-Schlüssel

OETWGNBMBAGKPS-UHFFFAOYSA-N

Kanonische SMILES

COC1CC(C12CCC2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.